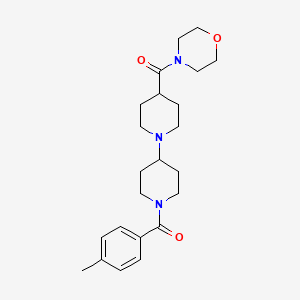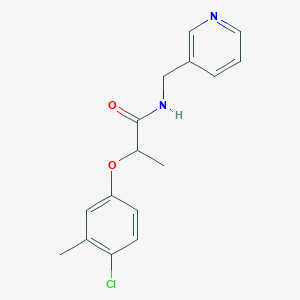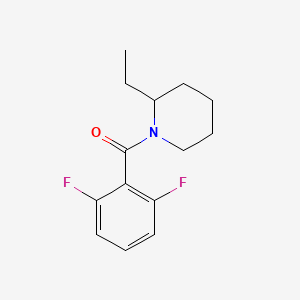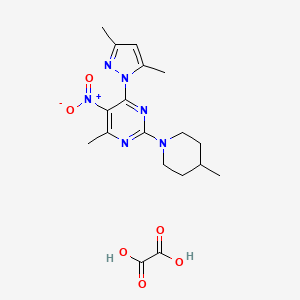
1'-(4-methylbenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
Descripción general
Descripción
1'-(4-methylbenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C23H33N3O3 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.25219192 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and characterization of compounds involving morpholine and piperidine derivatives are crucial for understanding their chemical properties and potential applications. For instance, the study on the synthesis and photophysical characterization of morpholine derivatives highlights the importance of structural analysis in determining the properties of novel compounds. Such research provides insights into the design and development of new materials with potential applications in fields like photovoltaics and sensors (Taylor Chin et al., 2010).
Antimicrobial Activities
Compounds containing morpholine and piperidine rings have been investigated for their antimicrobial properties. Research into triazole derivatives incorporating morpholine demonstrates the potential of these compounds in developing new antimicrobial agents. This work underscores the significance of chemical modification in enhancing biological activity against various microorganisms (H. Bektaş et al., 2010).
Pharmacological Screening
The pharmacological screening of sulfa derivatives bearing the piperidine structure indicates that such compounds can exhibit significant antibacterial and enzyme inhibitory activities. This area of research is vital for the discovery of new drugs and therapeutic agents, especially in addressing antibiotic resistance and targeting specific enzymes related to diseases (Aziz‐ur‐Rehman et al., 2017).
Propiedades
IUPAC Name |
[1-[1-(4-methylbenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-18-2-4-19(5-3-18)22(27)25-12-8-21(9-13-25)24-10-6-20(7-11-24)23(28)26-14-16-29-17-15-26/h2-5,20-21H,6-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBFMAFABGFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4057384.png)
![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B4057392.png)


![5-methyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4057407.png)

![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide](/img/structure/B4057427.png)
![2-{[4-(2-furylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B4057430.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4057435.png)
